molecular formula C5H11NO2 B8289829 3-Methoxybutyric acid amide

3-Methoxybutyric acid amide

Cat. No.: B8289829
M. Wt: 117.15 g/mol
InChI Key: VFPWOMLXNMBLCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxybutyric acid amide is a chemical compound of interest in organic and medicinal chemistry research. It integrates an amide functional group, known for its stability and presence in biological systems, with a methoxy-substituted carbon chain. The amide group is a key structural motif in numerous biologically active molecules and materials, prized for its relative stability and resistance to hydrolysis compared to esters . This stability, combined with the potential electronic and steric influences of the methoxy group, makes 3-Methoxybutyric acid amide a valuable intermediate for constructing more complex molecular architectures. Its applications are primarily explored in pharmaceutical research and chemical synthesis, where it may serve as a precursor or building block in the development of novel compounds. This product is intended for research purposes only and is not for diagnostic or therapeutic use. For Research Use Only. This product is not intended for diagnostic or therapeutic purposes, nor for human consumption.

Properties

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

3-methoxybutanamide

InChI

InChI=1S/C5H11NO2/c1-4(8-2)3-5(6)7/h4H,3H2,1-2H3,(H2,6,7)

InChI Key

VFPWOMLXNMBLCA-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)N)OC

Origin of Product

United States

Comparison with Similar Compounds

Hydrolysis Stability

Amide hydrolysis rates depend on electronic and steric factors:

Amide Type Hydrolysis Rate (Relative) Conditions Reference
n-Hexadecanamide Fast Pt/Nb₂O₅, H₂, 300°C
Mandelic acid amide Moderate Biocatalytic, pH 7
3-Methoxybutyric acid amide (predicted) Slow Acidic/alkaline

Long-chain amides (e.g., n-hexadecanamide) undergo hydrodeoxygenation (HDO) more readily due to increased surface interaction with catalysts . In contrast, methoxy-substituted amides likely resist hydrolysis due to resonance stabilization and steric hindrance, as seen in mandelic acid amides .

Catalytic Reactivity

Support materials in catalysis critically influence amide conversion pathways:

Catalyst Support Property Primary Reaction Pathway
Pt/Nb₂O₅ Intermediate Lewis acidity HDO to N-compounds
Pt/TiO₂ Moderate Lewis acidity HDO to N-compounds
Pt/Al₂O₃ Weak Lewis acidity Oxygen retention

3-Methoxybutyric acid amide, with a shorter carbon chain and methoxy group, may favor oxygen retention over denitrogenation in catalytic systems, similar to Pt/Al₂O₃ behavior .

Q & A

Basic Research Questions

Q. What synthetic pathways are most effective for producing 3-Methoxybutyric acid amide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via amidation of 3-Methoxybutyric acid using coupling agents like N-(3-Dimethylaminopropyl)-N′-ethyl-carbodiimide (EDC) with NHS (N-hydroxy-succinimide) to enhance yield . Optimization includes controlling pH (6.5–7.5) and temperature (0–4°C during activation, room temperature for coupling). Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of 3-Methoxybutyric acid amide?

  • Methodological Answer : Combine 1D/2D NMR (¹H, ¹³C, DEPT, COSY) to confirm backbone connectivity and stereochemistry. FT-IR identifies amide C=O stretches (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight accuracy (±2 ppm). Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Q. How should researchers handle and store 3-Methoxybutyric acid amide to ensure stability during experiments?

  • Methodological Answer : Store desiccated at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis. Use amber vials to avoid photodegradation. Waste must be segregated into halogenated organic containers and disposed via certified hazardous waste programs to comply with EPA guidelines .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved during structural elucidation?

  • Methodological Answer : Use 2D NMR (e.g., HMBC, NOESY) to resolve diastereotopic proton assignments or conformational isomerism. Compare experimental data with computational models (DFT-based NMR prediction tools). If discrepancies persist, consider X-ray crystallography for unambiguous confirmation, as demonstrated in thiophene-amide derivatives .

Q. What experimental strategies are effective for studying the bioactivity of 3-Methoxybutyric acid amide in cellular models?

  • Methodological Answer : Use in vitro assays with human serum (e.g., IL-6/MMP3 biomarker tracking via ELISA) . Optimize dosing via cytotoxicity screening (MTT assay, IC₅₀ determination). For receptor-binding studies, employ competitive radiolabeling (e.g., [³H]-ligand displacement) and validate via SPR (surface plasmon resonance) .

Q. How do solvent polarity and temperature affect the compound’s adsorption efficiency in environmental remediation studies?

  • Methodological Answer : Conduct batch adsorption experiments using activated carbon or MOFs (metal-organic frameworks) at varying pH (3–9) and temperatures (25–60°C). Analyze via Langmuir/Freundlich isotherms and thermodynamic parameters (ΔG, ΔH). Polar aprotic solvents (DMF) enhance adsorption kinetics, while elevated temperatures may reduce efficacy due to desorption .

Q. What statistical approaches are recommended for reconciling conflicting data in metabolic pathway studies involving 3-Methoxybutyric acid amide?

  • Methodological Answer : Apply multivariate analysis (PCA, PLS-DA) to metabolomic datasets to identify confounding variables. Use bootstrapping or Monte Carlo simulations to assess reproducibility. Cross-validate findings with isotopic tracing (¹³C-labeled analogs) to track incorporation into downstream metabolites .

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